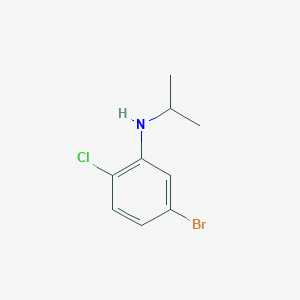

5-bromo-2-chloro-N-(propan-2-yl)aniline

Description

5-Bromo-2-chloro-N-(propan-2-yl)aniline is an aromatic amine derivative characterized by a benzene ring substituted with bromine at position 5, chlorine at position 2, and an isopropyl group attached to the amino nitrogen. Its molecular formula is C₉H₁₀BrClN, with a molecular weight of 256.54 g/mol (calculated). The isopropyl substituent likely influences steric and electronic properties, impacting solubility, crystallinity, and reactivity .

Properties

IUPAC Name |

5-bromo-2-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMWNOSOTDIIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

5-Bromo-2-chloro-N-(propan-2-yl)aniline serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has been studied for its potential biological activities, including:

-

Antimicrobial Properties: Research indicates significant activity against various bacterial strains. For instance, a study revealed minimum inhibitory concentrations (MICs) for different bacteria:

Compound Bacterial Strain MIC (µM) This compound Staphylococcus aureus 50 Escherichia coli 75 Bacillus subtilis 60

This compound demonstrated effectiveness particularly against Gram-positive bacteria.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets. Its mechanisms may involve disrupting pathways essential for tumor growth.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties. Its role as a precursor in pharmaceutical synthesis is also noteworthy, as researchers investigate its potential therapeutic applications.

Antimicrobial Activity Case Study

A study evaluating the antibacterial efficacy of several derivatives of aniline compounds highlighted the effectiveness of this compound against Gram-positive bacteria. The results indicated that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity Case Study

Research into the anticancer properties of this compound has shown that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanisms by which it induces cell death are currently under investigation, with preliminary findings suggesting it could be a valuable addition to cancer therapy regimens.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The position and type of halogen significantly affect molecular interactions. For example, 5-bromo-4-iodo-2-methylaniline exhibits stronger halogen bonding (due to iodine’s polarizability) compared to chlorine or bromine analogs .

Functional Group Variations: Sulfonamide and Heterocyclic Derivatives

Key Observations :

- Sulfonamide vs. Aniline: The sulfonamide group in ’s compound enhances hydrogen-bonding capacity and introduces chirality, leading to stereospecific PI3Kα inhibition (IC₅₀: 1.08 µM for R-isomer vs. 2.69 µM for S-isomer) .

- Heterocyclic Substituents : The imidazopyridine moiety in ’s compound may improve binding to hydrophobic enzyme pockets, a feature absent in the simpler aniline derivative .

Crystallographic and Physicochemical Comparisons

- Crystallinity : 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å) , whereas 5-bromo-4-iodo-2-methylaniline exhibits N–H⋯N interactions (3.300 Å) . The absence of strong hydrogen-bonding groups in this compound likely results in less stable crystal packing.

- Solubility: The isopropyl group in this compound increases hydrophobicity compared to hydroxyl- or cyano-substituted analogs (e.g., 5-bromo-2-hydroxybenzonitrile), which are more polar .

Biological Activity

5-Bromo-2-chloro-N-(propan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁BrClN

Molecular Weight: 248.5473 g/mol

CAS Number: 1343175-02-9

The compound features a bromine atom, a chlorine atom, and an isopropyl group attached to an aniline structure, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

This compound can be synthesized through various methods:

- Bromination and Chlorination: Sequential introduction of bromine and chlorine to aniline.

- Isopropyl Group Addition: Reaction with isopropyl chloride in the presence of a suitable catalyst.

These synthetic routes ensure high yield and purity, essential for further biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has been investigated for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the antibacterial efficacy of several derivatives of aniline compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM for various strains .

- Table 1: Antimicrobial Efficacy of Aniline Derivatives

Compound Bacterial Strain MIC (µM) This compound Staphylococcus aureus 50 Escherichia coli 75 Bacillus subtilis 60 - Anticancer Activity:

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cellular processes:

- Antibacterial Mechanism: The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.

- Anticancer Mechanism: Potential mechanisms include inducing apoptosis in cancer cells or inhibiting pathways essential for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.